Vitamin D3 Hemisuccinate
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Overview
Description
Vitamin D3 Hemisuccinate is a derivative of cholecalciferol, commonly known as vitamin D3. This compound is formed by the esterification of vitamin D3 with succinic acid, resulting in a more water-soluble form. This compound is often used in pharmaceutical formulations due to its enhanced solubility and stability compared to native vitamin D3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin D3 Hemisuccinate involves the esterification of cholecalciferol with succinic anhydride. The reaction typically occurs in the presence of a catalyst such as pyridine or triethylamine. The process involves dissolving cholecalciferol in an organic solvent like dichloromethane, followed by the addition of succinic anhydride and the catalyst. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where cholecalciferol and succinic anhydride are mixed in the presence of a catalyst. The reaction conditions are optimized to ensure maximum yield and purity. The product is then subjected to purification processes such as crystallization or distillation to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Vitamin D3 Hemisuccinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield cholecalciferol and succinic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the succinate moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Hydrolysis: Cholecalciferol and succinic acid.
Oxidation: Oxidized derivatives of cholecalciferol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Vitamin D3 Hemisuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies investigating the biological effects of vitamin D3 and its derivatives.
Medicine: Utilized in the formulation of vitamin D supplements and in the treatment of vitamin D deficiency-related conditions.
Industry: Incorporated into food and beverage products to enhance their nutritional value.
Mechanism of Action
Vitamin D3 Hemisuccinate exerts its effects by mimicking the action of native vitamin D3. Once ingested, the compound is hydrolyzed to release cholecalciferol, which is then converted to its active form, calcitriol, in the liver and kidneys. Calcitriol binds to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. This binding leads to increased absorption of calcium and phosphate from the intestines, promoting bone health and mineralization.
Comparison with Similar Compounds
Similar Compounds
Cholecalciferol (Vitamin D3): The parent compound of Vitamin D3 Hemisuccinate, less water-soluble but widely used in supplements.
Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, less potent than cholecalciferol.
Calcifediol: The hydroxylated form of vitamin D3, used in clinical settings for its rapid onset of action.
Calcitriol: The active form of vitamin D3, used in the treatment of severe vitamin D deficiency and related disorders.
Uniqueness
This compound stands out due to its enhanced water solubility and stability, making it more suitable for pharmaceutical formulations and industrial applications. Its ability to be hydrolyzed into active vitamin D3 in the body ensures that it retains the biological efficacy of native vitamin D3 while offering improved formulation properties.
Properties
CAS No. |
64889-68-5 |
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Molecular Formula |
C₃₁H₄₈O₄ |
Molecular Weight |
484.71 |
Synonyms |
Cholecalciferol 3-Hemisuccinate; Cholecalciferol Hemisuccinate; Vitamin D3 Hemisuccinate; 1-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexyl] Ester Butanedioic Acid; ( |
Origin of Product |
United States |
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